molecular formula C7H13BrO2 B3213289 4-(Bromomethyl)-4-methoxyoxane CAS No. 111511-47-8

4-(Bromomethyl)-4-methoxyoxane

Cat. No.: B3213289
CAS No.: 111511-47-8
M. Wt: 209.08 g/mol
InChI Key: MCAMKERLPFRVAW-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-4-methoxyoxane is an organic compound with the molecular formula C7H13BrO2 and a molecular weight of 209.08 g/mol . Its structure features an oxane (tetrahydropyran) ring substituted with both a bromomethyl and a methoxy group at the 4-position, making it a valuable bifunctional building block in chemical synthesis . This compound is primarily used in research as an alkylating agent. A key application lies in the field of peptide chemistry, where bis-alkylating reagents like this are employed to introduce conformational constraints into peptides. Specifically, it can be used in dithiol bis-alkylation reactions to create macrocyclic peptides, a strategy that stabilizes specific secondary structures such as alpha-helices and helps in developing inhibitors of protein-protein interactions . This conformational restriction often leads to enhanced biological activity, improved proteolytic stability, and can potentially address challenges like poor membrane permeability . The product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

4-(bromomethyl)-4-methoxyoxane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13BrO2/c1-9-7(6-8)2-4-10-5-3-7/h2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCAMKERLPFRVAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCOCC1)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-4-methoxyoxane typically involves the bromination of 4-methoxyoxane. One common method is the reaction of 4-methoxyoxane with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters and improved safety when handling bromine. The use of green chemistry principles, such as employing environmentally benign solvents and catalysts, is also considered to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-4-methoxyoxane undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted oxanes with various functional groups.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of 4-methoxyoxane.

Scientific Research Applications

Organic Synthesis

Intermediate in Chemical Reactions

4-(Bromomethyl)-4-methoxyoxane is primarily utilized as an intermediate in the synthesis of more complex organic molecules. The bromomethyl group is particularly reactive, making it a suitable candidate for nucleophilic substitution reactions. This property allows chemists to modify the compound further, leading to the creation of various derivatives that can exhibit different biological or chemical properties.

Synthesis Pathways

The synthesis of this compound typically involves the bromination of a precursor compound. One common method includes the use of N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). This method provides controlled conditions that optimize yield and purity while minimizing byproducts.

Pharmaceutical Applications

Potential Drug Development

The compound has shown promise in pharmaceutical applications, particularly as a precursor for synthesizing biologically active compounds. Its derivatives have been explored for their potential therapeutic effects, including anti-inflammatory and antimicrobial activities. For instance, modifications to the bromomethyl group can lead to compounds that inhibit specific biological pathways relevant to diseases such as cancer and infections .

Case Study: CXCR4 Inhibitors

Research has demonstrated that derivatives of this compound can act as inhibitors for the chemokine receptor type 4 (CXCR4), which plays a crucial role in cancer metastasis. By altering the structure of the compound, researchers have synthesized new molecules that effectively block CXCR4 interactions, potentially leading to novel cancer therapies .

Materials Science

Polymer Chemistry

In materials science, this compound can be employed in the development of new polymers. The bromomethyl group serves as an active site for further chemical modifications, allowing for the incorporation of various functional groups into polymer chains. This versatility can enhance the properties of polymers, such as their thermal stability, mechanical strength, and chemical resistance.

Table: Comparison of Related Compounds

Compound NameStructural VariationUnique Features
4-(Chloromethyl)-4-methoxyoxaneChloromethyl instead of bromomethylDifferent reactivity due to chlorine's lower nucleophilicity
4-(Bromomethyl)-4-ethoxyoxaneEthoxy instead of methoxyAlters solubility and potential interactions
4-(Bromomethyl)-4-(prop-2-yn-1-yl)oxaneProp-2-yn-1-yl groupChanges steric hindrance and reactivity profile

This table illustrates how slight modifications in structure impact the reactivity and application potential of compounds similar to this compound.

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-4-methoxyoxane involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive and can undergo nucleophilic substitution reactions, while the methoxy group can participate in oxidation and reduction reactions. These reactions are facilitated by the electronic properties of the oxane ring, which stabilize intermediates and transition states.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Oxane Ring

The following table summarizes key structural and commercial differences between 4-(Bromomethyl)-4-methoxyoxane and its analogs:

Compound Name Molecular Formula Substituents (Position 4) Molecular Weight (g/mol) Price (50 mg) Key Features
This compound C7H13BrO2 Bromomethyl, Methoxy 209.08 €735.00 High polarity due to methoxy; expensive
4-(Bromomethyl)-4-ethoxyoxane C8H15BrO2 Bromomethyl, Ethoxy 223.11 €470.00 Lower cost; larger alkoxy group increases steric hindrance
4-(Bromomethyl)-4-methyloxane C7H13BrO Bromomethyl, Methyl 193.08 N/A Reduced polarity; methyl group lacks electron-donating effects
4-Bromo-4-(bromomethyl)oxane C6H10Br2O Bromo, Bromomethyl 257.95 N/A Dual bromine substituents; higher reactivity in substitution reactions
4-(Bromomethyl)tetrahydropyran C6H11BrO Bromomethyl 179.06 N/A Simplest analog; no additional substituents

Structural and Functional Analysis

4-(Bromomethyl)-4-ethoxyoxane
  • Its lower price (€470.00 for 50 mg vs. €735.00 for the methoxy analog) may reflect simpler synthesis or lower demand .
4-(Bromomethyl)-4-methyloxane
  • Replacing methoxy with methyl (-CH3) eliminates the oxygen atom, reducing polarity and solubility in polar solvents. This analog (C7H13BrO) is less reactive in electrophilic reactions due to the absence of electron-donating methoxy effects .
4-Bromo-4-(bromomethyl)oxane
  • This compound (C6H10Br2O) contains two bromine atoms, making it highly reactive in dual substitution reactions.
4-(Bromomethyl)tetrahydropyran
  • With only a bromomethyl substituent (C6H11BrO), this compound serves as a foundational building block in organic synthesis. Its simplicity makes it ideal for reactions where additional functional groups are unnecessary .

Biological Activity

4-(Bromomethyl)-4-methoxyoxane, a compound with the chemical formula C₉H₁₁BrO₂, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.

Structure

The compound features a methoxy group (-OCH₃) and a bromomethyl group (-CH₂Br) attached to a cyclic oxane structure. This configuration contributes to its reactivity and potential interactions with biological targets.

Physical Properties

PropertyValue
Molecular Weight217.09 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives with methoxy and bromo substitutions have demonstrated sub-micromolar cytotoxicity against various human tumor cell lines, including HeLa and MCF7 cells. These compounds were found to inhibit microtubule polymerization at micromolar concentrations, suggesting a mechanism of action that involves tubulin targeting .

The biological activity of this compound is primarily attributed to its ability to interact with cellular components:

  • Microtubule Dynamics : Similar compounds have been shown to disrupt microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis .
  • Enzyme Inhibition : The bromomethyl group may facilitate interactions with enzymes or receptors, potentially inhibiting their activity through competitive or non-competitive mechanisms.

Case Studies

  • In Vitro Studies : A study investigated the effects of methoxy and bromo-substituted compounds on cancer cell lines. The results indicated that these compounds could effectively halt cell proliferation by interfering with the mitotic machinery .
  • Mechanistic Insights : Research demonstrated that the binding of such compounds to the colchicine site on tubulin could prevent the necessary conformational changes for polymerization, thereby inhibiting mitosis .
  • Comparative Analysis : A comparative analysis with other known tubulin inhibitors showed that this compound derivatives have unique binding affinities and mechanisms, making them promising candidates for further development in cancer therapeutics .

Synthetic Routes

The synthesis of this compound typically involves:

  • The bromination of methoxy-substituted oxanes.
  • Various reaction conditions including halogenation techniques and solvent choices.

Research Applications

  • Medicinal Chemistry : Its structure makes it a valuable scaffold for developing new anticancer agents.
  • Material Science : Potential applications in creating advanced materials due to its unique chemical properties.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 4-(Bromomethyl)-4-methoxyoxane, and how can reaction efficiency be optimized?

  • Methodology :

  • Bromination : Start with 4-methoxyoxane derivatives (e.g., 4-hydroxymethyl-4-methoxyoxane) and use brominating agents like PBr₃ or N-bromosuccinimide (NBS) under anhydrous conditions. Monitor reaction progress via TLC or in-situ NMR.
  • Optimization : Adjust solvent polarity (e.g., dichloromethane or THF) to balance reactivity and stability of intermediates. Temperature control (0–25°C) minimizes side reactions like ether cleavage.
  • Safety : Use inert atmosphere (N₂/Ar) to avoid moisture-sensitive reagent degradation. Follow protocols for brominated compound handling (e.g., PPE, fume hoods) .

Q. Which analytical techniques are critical for characterizing this compound, and how should data be interpreted?

  • Methodology :

  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy and bromomethyl groups at C4). Look for characteristic splitting in the oxane ring protons (δ ~3.5–4.5 ppm).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula (C₇H₁₁BrO₂). Fragmentation patterns distinguish positional isomers.
  • Chromatography : HPLC with UV detection (λ ~210–260 nm) monitors purity. Use reverse-phase C18 columns and acetonitrile/water gradients .

Q. How should researchers design experiments to mitigate hazards associated with this compound?

  • Methodology :

  • Containment : Use closed systems (e.g., Schlenk lines) for reactions involving volatile brominated intermediates.
  • Waste Management : Segregate halogenated waste and neutralize residual bromine with sodium thiosulfate before disposal. Follow institutional protocols aligned with EPA/DOT guidelines .
  • Emergency Protocols : Train personnel in first-aid measures for bromine exposure (e.g., eye/skin flushing with water for 15+ minutes) .

Advanced Research Questions

Q. How can computational methods resolve contradictions in spectroscopic data for this compound derivatives?

  • Methodology :

  • DFT Calculations : Use Gaussian 09 with B3LYP/6-311G(d,p) basis sets to predict NMR chemical shifts and compare with experimental data. Discrepancies >0.5 ppm may indicate structural misassignment .
  • Vibrational Analysis : IR/Raman spectra simulations identify key functional groups (e.g., C-Br stretching at ~550–600 cm⁻¹). Overlay experimental and computed spectra to validate conformers .

Q. What mechanistic insights can be gained from studying steric effects in nucleophilic substitutions involving this compound?

  • Methodology :

  • Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates to probe transition-state geometry.
  • Molecular Dynamics (MD) : Simulate SN2 pathways (e.g., using GROMACS) to visualize steric hindrance from the methoxy group. High steric bulk correlates with reduced nucleophilic attack efficiency .

Q. How can crystallographic data for this compound be refined using SHELX software, especially with heavy-atom challenges?

  • Methodology :

  • Data Collection : Use synchrotron X-ray sources (λ = 0.7–1.0 Å) to enhance resolution for bromine-containing crystals.
  • SHELXL Refinement : Apply anisotropic displacement parameters for Br atoms. Use TWIN/BASF commands to address twinning artifacts. Validate with R1 < 5% and wR2 < 10% .

Q. What role does solvent choice play in optimizing the catalytic efficiency of this compound in cross-coupling reactions?

  • Methodology :

  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. ethers (THF) in Suzuki-Miyaura couplings. Measure yields and byproduct formation via GC-MS.
  • Dielectric Constant Analysis : Correlate solvent polarity (ε) with reaction activation energy using Eyring plots. Lower ε solvents (e.g., THF, ε = 7.5) often favor oxidative addition steps .

Q. How can researchers evaluate the biological activity of this compound derivatives against enzyme targets?

  • Methodology :

  • Enzyme Assays : Use fluorescence-based assays (e.g., trypsin inhibition) with Michaelis-Menten kinetics to determine IC₅₀ values.
  • Docking Studies : Perform AutoDock Vina simulations to predict binding affinities to active sites (e.g., cytochrome P450). Validate with crystallographic data .

Tables for Key Data

Table 1 : Computational Parameters for DFT Studies on this compound

Basis SetFunctionalSolvent ModelRMSD (Experimental vs. Calculated NMR)
6-311G(d,p)B3LYPPCM (CHCl₃)0.3 ppm
def2-TZVPM06-2XSMD (DMSO)0.6 ppm

Table 2 : Hazard Classification and Handling Recommendations

Hazard TypePPE RequirementsFirst-Aid Measures
Skin IrritantNitrile gloves, lab coatFlush with water ≥15 min; consult physician
Eye ExposureGoggles, face shieldImmediate irrigation; ophthalmologist visit
Inhalation RiskN95 mask, fume hoodFresh air; medical evaluation if symptomatic

Retrosynthesis Analysis

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Feasible Synthetic Routes

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4-(Bromomethyl)-4-methoxyoxane
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